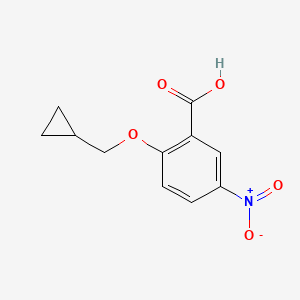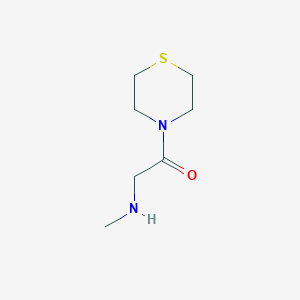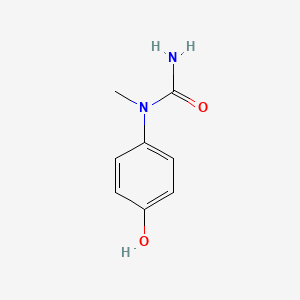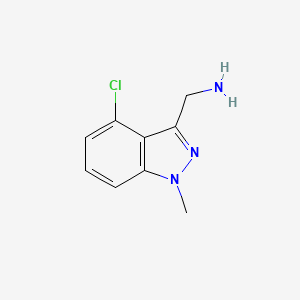
2-Methoxy-4-N,4-N-Dimethylpyridin-3,4-diamin
Übersicht
Beschreibung
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in various scientific research applications, including drug synthesis, catalysis, and material science studies.
Molecular Structure Analysis
The molecular structure of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methoxy group (OCH3) at the 2-position and two dimethylamino groups (N(CH3)2) at the 3 and 4-positions .Physical And Chemical Properties Analysis
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a solid at room temperature. It has a predicted boiling point of approximately 272.4°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3. The refractive index is predicted to be 1.59 at 20°C .Wirkmechanismus
The mechanism of action of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine research. One area of interest is the development of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine's role in the modulation of the gut microbiome and its potential use in the treatment of gastrointestinal disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine and its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
Optische Anwendungen
Die Verbindung wurde beim Wachstum und der Charakterisierung organischer Einkristalle für optische Anwendungen verwendet . Der gewachsene Kristall wurde durch Einkristall- und Pulver-Röntgenbeugungsanalyse (XRD) bestätigt . Die Photolumineszenzstudien zeigen, dass der gewachsene Kristall eine grüne Farbbestrahlung aufweist .
Nichtlineare Optik
Die Verbindung ist in photonischen Anwendungen aufgrund ihrer schnellen Reaktionszeiten und der Möglichkeit, Molekülstrukturen zu optimieren, um nichtlineare Reaktionen zu maximieren, von Bedeutung . Nichtlineare optische Eigenschaften von Materialien spielen eine wichtige Rolle in vielen neuen Anwendungen .
Laserspektroskopie
Die Verbindung ist im Bereich der Laserspektroskopie wertvoll . Organische NLO-Materialien können viel höhere NLO-Effizienzen erreichen und bieten zusätzlich eine große Anzahl von Designmöglichkeiten .
Optische Kommunikation
Die Verbindung wird in der optischen Kommunikation eingesetzt . Nichtlineare optische organische Kristalle sind in jüngsten Technologien aufgrund ihres industriellen Werts in Bereichen der optischen Kommunikation von Bedeutung .
Optische Datenspeicherung
Die Verbindung wird in der optischen Datenspeicherung eingesetzt . Nichtlineare optische organische Kristalle sind in jüngsten Technologien aufgrund ihres industriellen Werts in Bereichen der optischen Datenspeicherung von Bedeutung .
Textilindustrie
Die Verbindung wird in der Textilindustrie eingesetzt, z. B. zum Färben von Baumwolle, Druckprozessen wie gelben Tätowierungstinten, Emaille für Spielzeug, Emulsions- und Verkehrsfarben .
Bioaktive Moleküle
Die Verbindung wurde bei der Synthese bioaktiver Moleküle eingesetzt . Eine Reihe von N2-[2-Chlor-4(3,4,5-Trimethoxyphenyl Azetidin-1-yl]-N 4-(substituiertes Aryl)-1,3-Thiazol-2,4-diamin wurden synthetisiert und auf ihre in-vitro-Antioxidansaktivität untersucht .
Proteomikforschung
Die Verbindung wird in der Proteomikforschung eingesetzt . Es ist ein Biomolekül, das bei der Untersuchung von Proteinen, ihrer Strukturen und Funktionen verwendet wird .
Eigenschaften
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCEZLJOQVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)










amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)